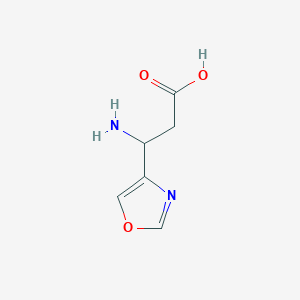
3-Amino-3-(oxazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(oxazol-4-yl)propanoic acid: is a heterocyclic compound that features an oxazole ring fused with an amino acid structure The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(oxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-(hydroxyimino)acetic acid with a suitable aldehyde can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the amino acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the amino acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the amino acid group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while reduction can yield various amino alcohols or amines.
Scientific Research Applications
3-Amino-3-(oxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amino acid moiety can facilitate the compound’s transport and uptake in biological systems, enhancing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
- 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propanoic acid
Uniqueness
3-Amino-3-(oxazol-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-amino-3-(1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-4(1-6(9)10)5-2-11-3-8-5/h2-4H,1,7H2,(H,9,10) |
InChI Key |
BTKYIINIKFHKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




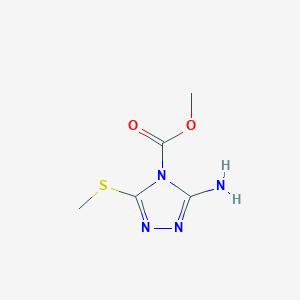
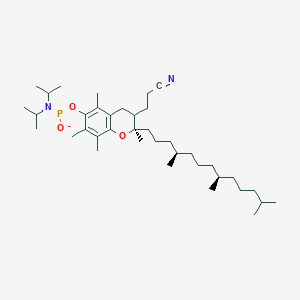
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)

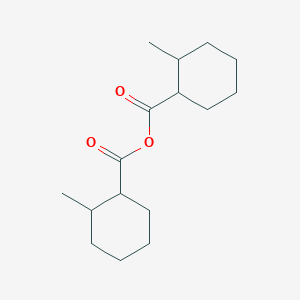

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
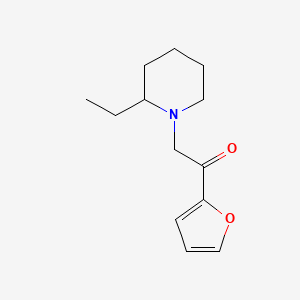

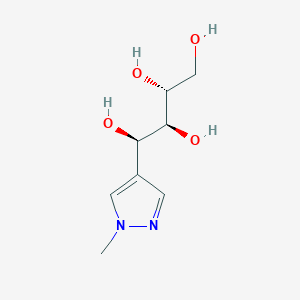

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate](/img/structure/B12863093.png)
